
Antitumor agent-49
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-49 is a harmine derivative-furoxan hybrid compound known for its nitric oxide (NO) donating properties. It exhibits significant cytotoxic effects against HepG2 cells, achieving an IC50 value of 1.79 µM . This compound is primarily studied for its potential antitumor activities.
Méthodes De Préparation
The synthesis of Antitumor agent-49 involves the derivatization of harmine with furoxan to create a hybrid molecule capable of donating nitric oxide. The specific synthetic routes and reaction conditions for this compound are detailed in various research articles. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Antitumor agent-49 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Antitumor agent-49 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of nitric oxide donation on chemical reactions.
Biology: It is studied for its cytotoxic effects on various cancer cell lines, particularly HepG2 cells.
Medicine: It is being investigated for its potential use as an antitumor agent in cancer therapy.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mécanisme D'action
The mechanism of action of Antitumor agent-49 involves the donation of nitric oxide, which plays a crucial role in inducing cytotoxic effects in cancer cells. The molecular targets and pathways involved include the activation of nitric oxide signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Antitumor agent-49 is unique due to its dual functionality as a harmine derivative and a nitric oxide donor. Similar compounds include:
Mitomycin C: Known for its cytotoxic effects on cancer cells.
Cisplatin: A platinum-based compound used in cancer therapy.
Carboplatin: Another platinum-based compound with similar applications to cisplatin
This compound stands out due to its ability to donate nitric oxide, which adds an additional mechanism of action compared to these other compounds.
Propriétés
Formule moléculaire |
C42H41BrN4O8S |
|---|---|
Poids moléculaire |
841.8 g/mol |
Nom IUPAC |
4-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]butyl 2-[2-benzyl-1-methyl-9-(3-phenylpropyl)pyrido[3,4-b]indol-2-ium-7-yl]oxyacetate;bromide |
InChI |
InChI=1S/C42H41N4O8S.BrH/c1-31-40-37(23-25-44(31)29-33-16-7-3-8-17-33)36-22-21-34(28-38(36)45(40)24-13-18-32-14-5-2-6-15-32)53-30-39(47)51-26-11-12-27-52-41-42(46(48)54-43-41)55(49,50)35-19-9-4-10-20-35;/h2-10,14-17,19-23,25,28H,11-13,18,24,26-27,29-30H2,1H3;1H/q+1;/p-1 |
Clé InChI |
NBLRYAOONFPWDB-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+](C=CC2=C1N(C3=C2C=CC(=C3)OCC(=O)OCCCCOC4=NO[N+](=C4S(=O)(=O)C5=CC=CC=C5)[O-])CCCC6=CC=CC=C6)CC7=CC=CC=C7.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423781.png)
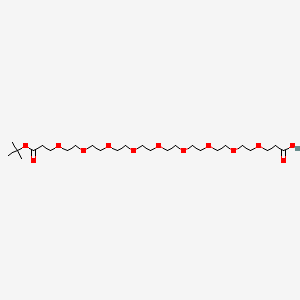
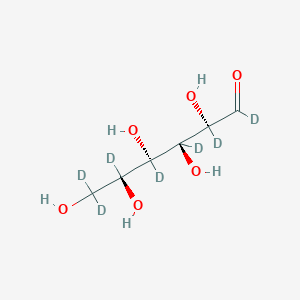
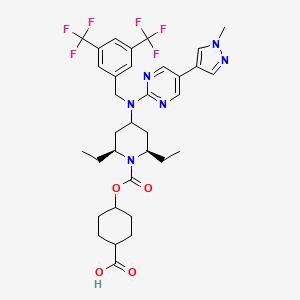
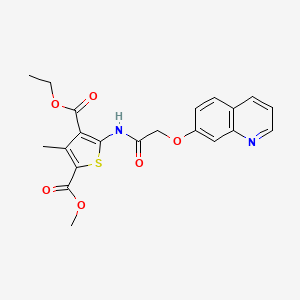


![[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate](/img/structure/B12423841.png)
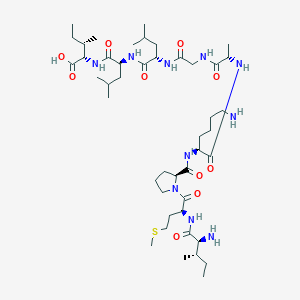
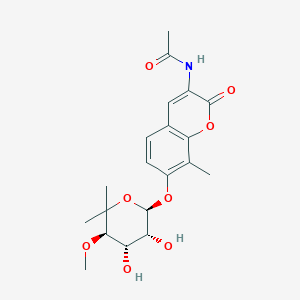
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)

